molecular formula C22H17N3OS B11992237 2-Phenyl-N'-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide

2-Phenyl-N'-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide

Cat. No.: B11992237
M. Wt: 371.5 g/mol
InChI Key: VLUBKSYTSRUGJG-BUVRLJJBSA-N
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Description

2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide is a complex organic compound that features a quinoline backbone with a phenyl group and a thienyl group attached through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 1-(2-thienyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives with altered functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with new functional groups replacing the hydrazide group.

Scientific Research Applications

2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties. It is explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity and functional groups make it a valuable building block for constructing complex molecules.

Mechanism of Action

The mechanism of action of 2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-N’-(1-(2-thienyl)ethylidene)acetohydrazide: This compound has a similar structure but lacks the quinoline backbone, resulting in different chemical and biological properties.

    2-Phenyl-N’-(1-(2-thienyl)ethylidene)benzohydrazide: This compound features a benzohydrazide group instead of the quinolinecarbohydrazide group, leading to variations in reactivity and applications.

Uniqueness

2-Phenyl-N’-(1-(2-thienyl)ethylidene)-4-quinolinecarbohydrazide is unique due to its quinoline backbone, which imparts distinct electronic and steric properties. This structural feature enhances its potential for interactions with biological targets and its utility in materials science applications. The combination of the phenyl, thienyl, and quinolinecarbohydrazide groups provides a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

2-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C22H17N3OS/c1-15(21-12-7-13-27-21)24-25-22(26)18-14-20(16-8-3-2-4-9-16)23-19-11-6-5-10-17(18)19/h2-14H,1H3,(H,25,26)/b24-15+

InChI Key

VLUBKSYTSRUGJG-BUVRLJJBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=CS4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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